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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of Mosliciguat, a novel investigational soluble
guanylate cyclase (sGC) activator, focusing on its clinical significance in reducing Pulmonary
Vascular Resistance (PVR). We compare its performance with established alternative
therapies, supported by available experimental data, to offer a comprehensive resource for the
scientific and drug development community.

Introduction to Mosliciguat and Its Novel
Mechanism of Action

Mosliciguat is a potential first-in-class, once-daily, inhaled sGC activator being developed for
the treatment of pulmonary hypertension (PH).[1][2] Its therapeutic potential lies in its unique
mechanism of action within the nitric oxide (NO)-sGC-cyclic guanosine monophosphate
(cGMP) signaling pathway, a critical regulator of vascular homeostasis.[3]

Unlike sGC stimulators (e.g., Riociguat), which are highly dependent on the presence of NO
and a reduced heme group on the sGC enzyme, Mosliciguat is an sGC activator.[4][5] This
distinction is crucial. In pathological states like PH, oxidative stress can lead to the oxidation or
complete loss of the sGC heme group, rendering the enzyme (now called apo-sGC) insensitive
to NO and less responsive to sGC stimulators. Mosliciguat is designed to directly activate
sGC, including the pathological apo-sGC form, independently of NO and the heme status. This
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allows it to potentially restore cGMP production and induce vasodilation even in environments
of high oxidative stress.

Caption: NO-sGC-cGMP signaling pathway and points of therapeutic intervention.

Clinical Data on PVR Reduction by Mosliciguat

The primary measure of Mosliciguat's efficacy in early trials is the reduction in PVR, a key
hemodynamic parameter indicating the afterload on the right ventricle.

ATMOS Phase 1b Trial

The ATMOS trial was a proof-of-concept, open-label, single-dose escalation study in patients
with untreated pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary
hypertension (CTEPH). The trial demonstrated that a single inhaled dose of Mosliciguat led to
a substantial and sustained reduction in PVR.

Mean Peak Percent
Dose Group Number of Patients (PPS) Change in PVR from
Baseline [95% CI]

Dose 1 4 -21.0% [-31.6%, -10.4%)]
Dose 2 4 -16.1% [-32.8%, 0.7%]
Dose 3 4 -25.9% [-60.3%, 8.4%]
Dose 4 4 -38.1% [-55.9%, -20.3%)]
Dose 5 (up to 4mg) 4 -36.3% [-48.3%, -24.4%)]

PPS (Per Protocol Set)
consisted of patients non-
responsive to NO with a
baseline PVR =5 Wood units.

At the highest doses, the reduction in PVR persisted over the 3-hour measurement period, and
there were no safety-relevant changes in systemic vascular resistance or blood pressure.

Comparison with Alternative Therapies
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Mosliciguat's primary competitors are other drugs targeting the NO-sGC-cGMP pathway, most
notably the sGC stimulator Riociguat and PDES5 inhibitors.

sGC Stimulators: Riociguat

Riociguat is a first-in-class sGC stimulator approved for the treatment of PAH and CTEPH. It
has a dual mechanism, sensitizing sGC to endogenous NO and directly stimulating sGC,
though its efficacy is more dependent on the presence of NO.

The pivotal CHEST-1 Phase lll trial evaluated Riociguat in patients with inoperable or
persistent/recurrent CTEPH. The results showed a significant improvement in hemodynamics.

Comparative Performance Data

Direct head-to-head trials between Mosliciguat and other therapies are not yet available.
However, we can compare data from their respective key clinical trials. It is important to note
that patient populations, trial designs, and baseline characteristics may differ, making direct
comparisons challenging.

. . . Primary Endpoint
Drug (Trial) Patient Population Result
(PVR-related)

Peak % change in
o Untreated PAH or ) Up to -38.1% mean
Mosliciguat (ATMOS) PVR from baseline o
CTEPH ) reduction in PVR
after a single dose

-226 dyn-s-cm~> mean
Inoperable or

o ) Change in PVR from reduction from a
Riociguat (CHEST-1) persistent/recurrent ) )
baseline at Week 16 baseline of ~800
CTEPH
dyn-s-cm~>

Note: The PVR reduction for Riociguat in the CHEST-1 trial equates to an approximate 28%
reduction from baseline.

A preclinical study in a minipig model of pulmonary hypertension offered a more direct
comparison, suggesting inhaled Mosliciguat has a superior pulmonary-selective effect
(reduction in pulmonary artery pressure without affecting systemic blood pressure) compared to
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systemically administered sildenafil (a PDES inhibitor) and bosentan (an endothelin receptor
antagonist).

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical data.

ATMOS Trial (Mosliciguat)

» Study Design: An open-label, multicenter, single-dose escalation trial.

o Participants: 38 patients with untreated PAH or CTEPH. The Per Protocol Set for the primary
endpoint analysis included 20 patients with a baseline PVR =5 Wood units who were non-
responsive to inhaled NO.

« Intervention: A single inhaled dose of Mosliciguat administered via a dry powder inhaler
across 5 escalating dose levels (up to 4mg).

e Primary Endpoint: Peak percent change (PPC) from baseline in PVR.

o Methodology: PVR was measured by right heart catheterization (RHC) at baseline and over
a 3-hour period post-dose.

ATMOS Trial Workflow

Inhalation of Post-Dose Monitoring RHC Measurements Data Analysis
Mosliciguat (DP1) (3 hours) (PVR, PAP, CO) (Peak % Change in PVR)

Single Dose Assignment
(5 Escalating Dose Cohorts)

Baseline Assessment
- RHC (PVR, PAP)
t

- NO Response Test

Click to download full resolution via product page

Caption: Simplified workflow for the ATMOS clinical trial.

CHEST-1 Trial (Riociguat)

o Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase Il trial.
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o Participants: 261 patients with inoperable or persistent/recurrent CTEPH.

 Intervention: Patients were randomized to receive either Riociguat (up to 2.5 mg three times
daily) or a matched placebo for 16 weeks.

e Primary Endpoint: Change from baseline in 6-minute walking distance (6MWD).
o Key Secondary Endpoint: Change from baseline in PVR.

o Methodology: PVR was measured by RHC at baseline and at Week 16.

Conclusion

Mosliciguat demonstrates significant potential in the management of pulmonary hypertension,
with early clinical data showing a substantial and sustained reduction in PVR after a single
inhaled dose. Its unique mechanism as an sGC activator, capable of targeting the enzyme
even under conditions of high oxidative stress, differentiates it from sGC stimulators like
Riociguat and may offer a therapeutic advantage in certain patient populations. The inhaled,
once-daily administration also presents a favorable profile in terms of convenience and
targeted lung delivery, potentially minimizing systemic side effects.

While direct comparative data is pending, the magnitude of PVR reduction seen in the Phase
1b ATMOS trial is among the highest reported in PH trials to date. Ongoing Phase 2 studies,
such as the PHocus trial in patients with PH associated with interstitial lung disease (PH-ILD),
will be critical in further establishing the clinical efficacy and safety of Mosliciguat and
clarifying its role in the evolving landscape of PH therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3325865#evaluating-the-clinical-significance-of-pvr-
reduction-by-mosliciguat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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